molecular formula C19H16N6O B11053080 2-Amino-4-cyano-1-[2-(1H-indol-3-YL)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-YL cyanide

2-Amino-4-cyano-1-[2-(1H-indol-3-YL)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-YL cyanide

Cat. No. B11053080
M. Wt: 344.4 g/mol
InChI Key: QPNIPSODGTWNPF-UHFFFAOYSA-N
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Description

2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction typically requires refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of laboratory synthesis methods. Large-scale synthesis often requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation in cancer cells or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .

properties

Molecular Formula

C19H16N6O

Molecular Weight

344.4 g/mol

IUPAC Name

2-amino-1-[2-(1H-indol-3-yl)ethyl]-6a-methyl-5-oxo-6H-pyrrolo[2,3-b]pyrrole-3,4-dicarbonitrile

InChI

InChI=1S/C19H16N6O/c1-19-16(14(9-21)18(26)24-19)13(8-20)17(22)25(19)7-6-11-10-23-15-5-3-2-4-12(11)15/h2-5,10,23H,6-7,22H2,1H3,(H,24,26)

InChI Key

QPNIPSODGTWNPF-UHFFFAOYSA-N

Canonical SMILES

CC12C(=C(C(=O)N1)C#N)C(=C(N2CCC3=CNC4=CC=CC=C43)N)C#N

Origin of Product

United States

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